molecular formula C15H24N2 B1292908 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine CAS No. 223567-74-6

1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine

Cat. No.: B1292908
CAS No.: 223567-74-6
M. Wt: 232.36 g/mol
InChI Key: SUZFQTCBSFEJIG-UHFFFAOYSA-N
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Description

1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine is a chemical compound with the molecular formula C15H24N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Scientific Research Applications

1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine typically involves the reaction of 4-piperidone with 3-phenylpropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a mild acid catalyst to facilitate the formation of the imine intermediate, which is subsequently reduced to the desired amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine can be compared with other similar compounds, such as:

    1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine: Differing by one carbon in the side chain, this compound may exhibit different pharmacokinetic and pharmacodynamic properties.

    1-[1-(4-Phenylbutyl)piperidin-4-yl]methanamine: With an additional carbon in the side chain, this compound may have altered binding affinity and selectivity for biological targets.

The uniqueness of this compound lies in its specific structural features, which influence its chemical reactivity and biological activity.

Properties

IUPAC Name

[1-(3-phenylpropyl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c16-13-15-8-11-17(12-9-15)10-4-7-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZFQTCBSFEJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640634
Record name 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223567-74-6
Record name 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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